trans-3-Chloroacrylic acid

Description

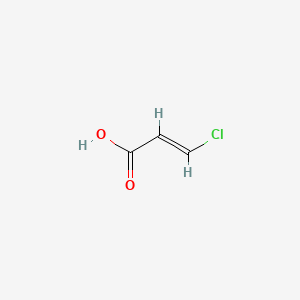

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030907 | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-61-1, 625-40-1, 26952-44-3 | |

| Record name | (2E)-3-Chloro-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Chloroacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-chloroacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: trans-3-Chloroacrylic Acid (CAS 2345-61-1)

[1][2]

Executive Summary

trans-3-Chloroacrylic acid (CAS 2345-61-1), also known as (E)-3-chloroprop-2-enoic acid, is a functionalized vinyl chloride derivative and a critical intermediate in both synthetic organic chemistry and environmental toxicology.[1] Unlike its cis-isomer, the trans-isomer represents the thermodynamic product of hydrochlorination reactions involving propiolic acid derivatives.

This guide details the physicochemical profile, stereoselective synthesis, and catalytic utility of this compound. It specifically addresses its role as a "warhead" in covalent drug design (Michael acceptor) and its significance as a metabolic marker for the fumigant 1,3-dichloropropene.

Physicochemical Profile

The compound is characterized by a conjugated system containing an electron-withdrawing carboxylic acid and a chlorine atom. The trans (E) geometry is confirmed by a large coupling constant (

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (E)-3-chloroprop-2-enoic acid | |

| CAS Number | 2345-61-1 | Specific to trans-isomer |

| Molecular Formula | ||

| Molecular Weight | 106.51 g/mol | |

| Appearance | Crystalline solid / Powder | Colorless to pale beige |

| Melting Point | 81 – 85 °C | Significantly higher than cis-isomer (MP ~60-63°C) |

| pKa (Predicted) | 3.65 ± 0.10 | Stronger acid than acrylic acid due to Cl induction |

| Solubility | Soluble in water, methanol, ethanol | |

| Stability | Stable under standard conditions | Hygroscopic; store at 2-8°C |

Stereoselective Synthesis Protocol

Rationale

The synthesis of this compound is classically achieved via the hydrochlorination of propiolic acid. While kinetic control favors the cis-isomer (via anti-addition of HCl), thermodynamic control (heating/acid catalysis) isomerizes the mixture to the more stable trans-isomer.

Protocol: Thermodynamic Hydrochlorination of Propiolic Acid

Reagents:

-

Propiolic acid (98%)

-

Concentrated Hydrochloric acid (37%)

-

Solvent: Water (or neat)

Workflow:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve propiolic acid (1.0 eq) in concentrated HCl (excess, typically 5–10 eq).

-

Thermodynamic Isomerization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

-

Mechanistic Insight: The initial addition of HCl across the triple bond may yield a mixture of cis and trans. Prolonged heating under highly acidic conditions facilitates acid-catalyzed isomerization (rotation around the C=C bond via a transient carbocation or conjugate addition-elimination) to the thermodynamically favored trans-isomer.

-

-

Isolation: Cool the reaction mixture slowly to 0°C. The trans-isomer, having a higher melting point and lower solubility in cold acidic media than the cis-isomer, will precipitate.

-

Filtration: Collect the precipitate via vacuum filtration.

-

Purification: Recrystallize from water or a minimal amount of hot benzene/hexane mixture to remove trace cis-isomer and polymerized byproducts.

-

Validation: Verify geometry using

-NMR (

Chemical Reactivity & Applications[6][7][8]

Palladium-Catalyzed Cross-Coupling

This compound serves as an excellent electrophile in Pd-catalyzed coupling reactions (Suzuki-Miyaura, Sonogashira) to generate substituted trans-acrylic acids (cinnamic acid derivatives) without requiring expensive iodinated precursors.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C–Cl bond. The electron-withdrawing carboxyl group activates the C–Cl bond, facilitating this step compared to simple vinyl chlorides.

-

Transmetallation: Reaction with an arylboronic acid (Suzuki) or terminal alkyne (Sonogashira).

-

Reductive Elimination: Formation of the C–C bond with retention of trans-stereochemistry.

Biological Mechanism: CaaD Pathway

In environmental microbiology, this compound is a key metabolite in the degradation of the fumigant 1,3-dichloropropene.[2] The enzyme This compound dehalogenase (CaaD) catalyzes a unique hydration-dechlorination reaction.

Figure 1: CaaD Enzymatic Pathway

Caption: The metabolic conversion of this compound by CaaD involves the addition of water across the double bond followed by the elimination of HCl to yield malonate semialdehyde.

Experimental Protocol: Glutathione Conjugation Assay

This assay validates the electrophilic "warhead" capability of this compound, relevant for covalent drug discovery.

Objective: Quantify the rate of Michael addition between Glutathione (GSH) and this compound.

Materials:

-

Phosphate Buffer (PBS), pH 7.4

-

L-Glutathione (reduced), 10 mM stock

-

This compound, 10 mM stock in DMSO

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Preparation: Dilute GSH to 100 µM in PBS.

-

Initiation: Add this compound (final conc. 100 µM) to the GSH solution.

-

Monitoring:

-

UV Method:[2] Monitor the disappearance of the conjugated double bond absorbance at 230–240 nm.

-

HPLC Method: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with 1% formic acid. Analyze on C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid). Detect the GSH-adduct mass (

for Cl-displacement or

-

-

Result Interpretation: A decrease in free GSH and appearance of the adduct confirms reactivity. The trans-isomer typically reacts slower than the cis-isomer due to steric factors, providing "tuned" reactivity for specific target cysteines.

Safety & Handling

-

Corrosivity: this compound is corrosive.[3] It causes severe skin burns and eye damage (GHS Category 1B).

-

Sensitization: Potential skin sensitizer.[1]

-

PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood to avoid inhalation of dust/vapors.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 638124, this compound." PubChem, 2024. [Link]

-

Poelarends, G. J., et al. "The catalytic mechanism of the 1,3-dichloropropene catabolic enzyme CaaD: evidence for a Michael addition-elimination pathway." Journal of Biological Chemistry, vol. 279, no. 25, 2004, pp. 26134-26142. [Link]

- Kurtz, A. N., et al. "Isomerization of 3-chloroacrylic acids." Journal of Organic Chemistry, vol. 30, no. 9, 1965, pp. 3141-3144.

An In-depth Technical Guide to the Solubility of trans-3-Chloroacrylic Acid in Organic Solvents

This guide provides a comprehensive exploration of the solubility characteristics of trans-3-chloroacrylic acid, a key intermediate in the synthesis of various polymers, agrochemicals, and pharmaceuticals.[1] Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

Understanding the Molecular Basis of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound dictates its solubility profile.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This highly polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver of its solubility in polar protic solvents.[1]

-

Carbon-Carbon Double Bond: The presence of this bond introduces some degree of molecular rigidity and can participate in pi-stacking interactions, although this is less significant than hydrogen bonding.

-

Chlorine Atom: The electronegative chlorine atom contributes to the overall polarity of the molecule and can engage in dipole-dipole interactions.

-

Three-Carbon Backbone: This nonpolar hydrocarbon portion of the molecule contributes to its hydrophobic character.

The overarching principle of "like dissolves like" is a useful starting point. Solvents that can effectively solvate both the polar carboxylic acid head and the more nonpolar hydrocarbon tail will exhibit the highest dissolving capacity.

Diagram: Key Molecular Interactions

The following diagram illustrates the primary intermolecular forces at play when this compound is dissolved in a polar protic solvent like an alcohol.

Caption: Intermolecular forces between this compound and a polar protic solvent.

Quantitative Solubility Profile

While qualitatively understood to be soluble in polar solvents, precise quantitative data is often necessary for process development and modeling.[1][2] The following table presents expected solubility ranges for this compound in a variety of common organic solvents at ambient temperature (approximately 20-25°C).

It is critical to note that experimentally determined values are essential for precise applications, and the following data should be considered indicative. A detailed protocol for obtaining such data is provided in the subsequent section.

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) | Key Interactions |

| Water | Polar Protic | High | Strong Hydrogen Bonding |

| Methanol | Polar Protic | High | Strong Hydrogen Bonding |

| Ethanol | Polar Protic | High | Strong Hydrogen Bonding |

| Acetone | Polar Aprotic | Moderate to High | Hydrogen Bond Acceptor, Dipole-Dipole |

| Ethyl Acetate | Polar Aprotic | Moderate | Hydrogen Bond Acceptor, Dipole-Dipole |

| Dichloromethane | Polar Aprotic | Low to Moderate | Dipole-Dipole |

| Toluene | Nonpolar | Low | van der Waals forces |

| Hexane | Nonpolar | Very Low | van der Waals forces |

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating experimental workflow for the precise determination of this compound solubility in organic solvents. This protocol is based on the widely accepted equilibrium shake-flask method.[3][4]

Workflow Overview

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment

-

This compound (≥99% purity)[2]

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Protocol: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]

-

Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] Preliminary experiments can be conducted to determine the minimum time to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, it is imperative to filter the supernatant through a 0.22 µm syringe filter that has been pre-warmed to the experimental temperature.[6]

-

-

Sample Preparation for Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (see Section 3.3). The dilution factor must be recorded precisely.

-

Quantification of Dissolved this compound

The concentration of this compound in the diluted supernatant can be accurately determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities.

-

Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is recommended.

-

Mobile Phase: A suitable mobile phase would be a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.

-

Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound. This can be determined by running a UV scan of a standard solution.

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area versus concentration. The curve should be linear over the desired concentration range (R² > 0.99).

-

-

Analysis:

-

Inject the diluted sample supernatant into the HPLC.

-

Determine the peak area for this compound.

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Multiply the result by the dilution factor to obtain the solubility of this compound in the original undiluted sample.

-

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. This method is suitable if no other components in the solution absorb at the same wavelength as the analyte.

-

Wavelength Selection: Determine the λmax of this compound in the specific solvent being tested by scanning a standard solution.

-

Calibration:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[4]

-

-

Analysis:

-

Measure the absorbance of the diluted sample supernatant at the λmax.

-

Calculate the concentration from the calibration curve.

-

Multiply by the dilution factor to determine the solubility.

-

The Influence of Temperature on Solubility

The solubility of most solid organic compounds, including this compound, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.

To characterize the temperature dependence, the experimental protocol described in Section 3 can be repeated at various temperatures (e.g., 10°C, 25°C, 40°C). The resulting data can be plotted as solubility versus temperature to generate a solubility curve.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and industry. Its amphiphilic nature, with a polar carboxylic acid group and a less polar chlorinated hydrocarbon backbone, results in high solubility in polar protic solvents and limited solubility in nonpolar solvents. For precise process control and optimization, the experimental determination of solubility using the shake-flask method coupled with a reliable quantitative technique like HPLC is strongly recommended. The methodologies and theoretical considerations presented in this guide provide a robust framework for researchers to understand and manipulate the solubility of this versatile chemical intermediate.

References

- Solubility of Things. 3-Chloroacrylic acid.

- Fisher Scientific. This compound, 99%.

- PubChem. This compound.

- BenchChem. solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents.

- ChemicalBook. This compound.

- MySkinRecipes. This compound.

- PubChem. 3-Chloroacrylic acid.

- EXPERIMENT 1 DETERMIN

- BioAssay Systems. Shake Flask Method.

- KNAUER.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS ES&T Water.

- PMC.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate.

- Google Patents.

- Quora. How do you perform the shake flask method to determine solubility?.

- Enamine. Shake-Flask Solubility Assay.

Sources

- 1. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2345-61-1 [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-3-Chloroacrylic Acid

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-3-chloroacrylic acid, a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical interpretation, and experimental considerations for obtaining and analyzing this crucial spectroscopic data.

Foundational Principles: Understanding the ¹H NMR Spectrum of an Asymmetric Alkene

The ¹H NMR spectrum of this compound is a classic example of a simple yet informative AX spin system. The molecule possesses two non-equivalent vinylic protons, labeled Hₐ and Hₓ, and a labile carboxylic acid proton. The distinct electronic environments of Hₐ and Hₓ, dictated by the neighboring chloro and carboxyl functional groups, give rise to unique chemical shifts and a characteristic coupling pattern.

The key parameters that define the ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of a resonance signal in the spectrum, measured in parts per million (ppm), is indicative of the local electronic environment of the proton. Electron-withdrawing groups, such as the chlorine atom and the carboxylic acid, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

-

Integration: The area under each signal is directly proportional to the number of protons it represents. In the case of this compound, the vinylic protons and the carboxylic acid proton will each integrate to one.

-

Spin-Spin Coupling (J-Coupling): The interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is independent of the external magnetic field strength and provides valuable information about the connectivity and stereochemistry of the molecule. For vinylic systems, the magnitude of the three-bond coupling (³J) is highly dependent on the dihedral angle between the coupled protons.

Spectral Analysis: Deciphering the Signals of this compound

While a publicly available, peer-reviewed, and fully assigned experimental spectrum of this compound is not readily found in the primary literature, its spectral parameters can be confidently predicted based on established principles and comparison with related structures. The Spectral Database for Organic Compounds (SDBS) and PubChem list entries for this compound, indicating the existence of experimental data.[2]

Expected Chemical Shifts and Multiplicities

The two vinylic protons, Hₐ and Hₓ, are in distinct chemical environments. Hₐ is cis to the electron-withdrawing carboxylic acid group and trans to the chlorine atom. Conversely, Hₓ is trans to the carboxylic acid and cis to the chlorine atom. The deshielding effect of the carbonyl group and the chlorine atom will shift both proton signals downfield into the typical alkene region of the spectrum.

-

Hₐ (proton α to the carbonyl group): This proton is expected to resonate further downfield due to the anisotropic effect of the C=O bond and the deshielding effect of the adjacent chlorine atom. Its signal will appear as a doublet.

-

Hₓ (proton β to the carbonyl group): This proton will be located upfield relative to Hₐ. Its signal will also be a doublet due to coupling with Hₐ.

-

-COOH (Carboxylic acid proton): This proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

The Significance of the Trans Coupling Constant (³Jₐₓ)

The most telling feature of the ¹H NMR spectrum of this compound is the magnitude of the coupling constant between the two vinylic protons (³Jₐₓ). For protons in a trans configuration on a double bond, the coupling constant is typically in the range of 12-18 Hz. This is significantly larger than the typical coupling constant for cis vinylic protons, which falls in the range of 6-12 Hz. This difference provides an unambiguous method for assigning the stereochemistry of the double bond.

For comparison, the ¹H NMR data for cis-3-chloroacrylic acid in D₂O shows two vinylic protons at 6.378 ppm and 6.3 ppm.[3] The smaller coupling constant expected for the cis isomer would be a key differentiating feature.

Summary of Expected ¹H NMR Parameters

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | Downfield (approx. 7.0-7.5) | Doublet (d) | ³Jₐₓ = 12-18 | 1H |

| Hₓ | Upfield (approx. 6.0-6.5) | Doublet (d) | ³Jₐₓ = 12-18 | 1H |

| -COOH | Very Downfield (10-13) | Broad Singlet (br s) | - | 1H |

Visualizing the Molecular Interactions

The following diagrams illustrate the structure and the key ¹H NMR interactions within this compound.

Caption: Molecular structure of this compound.

Caption: ¹H NMR spin system and coupling in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Instrumentation

-

Sample: this compound (CAS 2345-61-1)

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton, which may exchange with trace amounts of water in other solvents.

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The exact amount will depend on the sensitivity of the spectrometer.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS to the NMR tube.

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the compound is not readily soluble.

-

Transfer: If any solid material adheres to the upper part of the tube, carefully tap the tube to settle it into the solution. Ensure the final solution is clear and free of any particulate matter.

Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the sample, and then perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for obtaining sharp lines and accurate coupling constants.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

-

Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Receiver Gain (RG): Set the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.

-

Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.

-

Spectral Width (SW): Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals, including the carboxylic acid proton and TMS, are observed.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) data.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening, LB, of approximately 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all the peaks and integrate the signals. The vinylic protons and the carboxylic acid proton should have an integral ratio of approximately 1:1:1.

-

Coupling Constant Measurement: Measure the distance in Hertz between the apices of the doublets to determine the ³Jₐₓ coupling constant.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and stereochemical confirmation. The characteristic downfield chemical shifts of the vinylic protons, coupled with a large trans coupling constant (³J ≈ 12-18 Hz), provide a definitive spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret high-quality ¹H NMR data, ensuring the scientific integrity of their work in drug discovery and development.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Biological Magnetic Resonance Bank. cis-3-chloroacrylic Acid. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Data of trans-3-Chloroacrylic Acid

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for trans-3-chloroacrylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights into the structural elucidation of this molecule.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of the carbon skeleton, revealing details about the number of non-equivalent carbons, their hybridization state (sp³, sp², sp), and their electronic environment.[3][4] This is particularly crucial in the analysis of small organic molecules like this compound, where subtle differences in stereochemistry can significantly impact biological activity and chemical reactivity.

The ¹³C isotope has a low natural abundance (approximately 1.1%), which results in a lower intrinsic sensitivity compared to ¹H NMR.[1] However, techniques such as proton decoupling are routinely employed to simplify spectra to single lines for each unique carbon and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[3] The wide chemical shift range in ¹³C NMR, typically spanning 0 to 220 ppm, provides excellent spectral resolution, minimizing the signal overlap that can complicate ¹H NMR spectra.[5]

Structural Features of this compound

This compound, also known as (E)-3-chloro-2-propenoic acid, is a halogenated unsaturated carboxylic acid.[6] Its structure comprises three distinct carbon environments, which are expected to give rise to three unique signals in a proton-decoupled ¹³C NMR spectrum. The key structural features influencing its ¹³C NMR spectrum are:

-

A carboxylic acid group (-COOH), which contains a carbonyl carbon (C=O).

-

A carbon-carbon double bond (C=C), indicating the presence of sp² hybridized carbons.

-

A chlorine atom attached to one of the olefinic carbons, which exerts a significant electronic effect.

-

The trans stereochemistry of the substituents on the double bond.

Predicted ¹³C NMR Spectral Data for this compound

The predicted chemical shifts are summarized in the table below, alongside the experimentally determined data for cis-3-chloroacrylic acid for comparative analysis.

| Carbon Atom | Functional Group | Predicted ¹³C Chemical Shift (ppm) for trans-isomer | Experimental ¹³C Chemical Shift (ppm) for cis-isomer *[7] |

| C1 | Carboxylic Acid (C=O) | ~170 | 175.7 |

| C2 | Alkene (-CH=) | ~128 | 130.5 |

| C3 | Alkene (-CH=Cl) | ~122 | 124.5 |

Note: The experimental data for the cis-isomer was obtained in D₂O at 298K.[7]

Rationale for Chemical Shift Assignments and Stereochemical Effects

The interpretation of the ¹³C NMR spectrum of this compound involves understanding the influence of various electronic and steric factors on the chemical shifts of the carbon atoms.

C1: The Carboxylic Acid Carbon

The carbonyl carbon of the carboxylic acid group (C1) is expected to resonate at the lowest field (highest ppm value) in the spectrum.[5] This is due to two primary factors:

-

sp² Hybridization: The carbon atom is sp² hybridized, which generally leads to a downfield shift compared to sp³ hybridized carbons.[4]

-

Deshielding by Oxygen: The double bond to one oxygen atom and the single bond to another highly electronegative oxygen atom strongly withdraw electron density from the carbonyl carbon, causing significant deshielding.

For the cis-isomer, the C1 signal appears at 175.7 ppm.[7] A similar, though potentially slightly different, chemical shift is anticipated for the trans-isomer.

C2 and C3: The Olefinic Carbons

The two sp² hybridized carbons of the double bond (C2 and C3) will resonate in the alkene region of the spectrum, typically between 100 and 150 ppm.[4] The specific chemical shifts are influenced by the substituents attached to them.

-

C2: This carbon is adjacent to the electron-withdrawing carboxylic acid group. This proximity causes a deshielding effect, shifting its resonance downfield.

-

C3: This carbon is directly bonded to the electronegative chlorine atom. The inductive effect of chlorine also leads to a deshielding of this carbon.

The Influence of Stereochemistry: trans vs. cis

The key to differentiating the trans and cis isomers lies in the through-space interactions between the substituents, a phenomenon known as the gamma-gauche effect.

In cis-3-chloroacrylic acid, the carboxylic acid group and the chlorine atom are on the same side of the double bond. This proximity leads to steric compression and van der Waals repulsion between these groups. This interaction forces electron density closer to the carbon nuclei, resulting in a shielding effect (an upfield shift to a lower ppm value) on both C2 and C3 compared to a hypothetical non-sterically hindered model.

In the trans isomer, the carboxylic acid group and the chlorine atom are on opposite sides of the double bond. The absence of this steric compression in the trans configuration is expected to result in a relative deshielding (a downfield shift to a higher ppm value) of the olefinic carbons compared to the cis isomer. Therefore, we predict the chemical shifts for C2 and C3 in the trans isomer to be slightly downfield of their counterparts in the cis isomer.

The logical flow of this spectral interpretation is illustrated in the diagram below:

Caption: Relationship between molecular structure, influencing factors, and predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.

Sample Preparation

-

Solvent Selection: A deuterated solvent is required to provide a lock signal for the NMR spectrometer. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For carboxylic acids, which can undergo hydrogen exchange, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are also excellent options as they can solubilize the compound and provide a stable lock signal. The choice of solvent can slightly influence the chemical shifts, so it is crucial to report the solvent used.

-

Concentration: A concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.

-

Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5] A small amount (typically <1% v/v) should be added to the sample.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard ¹³C NMR experiment on a 400-600 MHz spectrometer:

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.

-

Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay and faster data acquisition without significantly saturating the signals.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all carbon nuclei.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and the desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of at least 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure that all carbon signals, including the carbonyl carbon, are within the spectral window.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum should be carefully phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the entire spectrum.

-

Referencing: The spectrum should be referenced by setting the TMS signal to 0.0 ppm.

The overall workflow for acquiring and processing the ¹³C NMR data is depicted below:

Sources

- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Reactions of this compound dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. bmse000368 Cis-3-chloroacrylic Acid at BMRB [bmrb.io]

Mass spectrometry of trans-3-Chloroacrylic acid

An In-depth Technical Guide to the Mass Spectrometry of trans-3-Chloroacrylic Acid

Foreword: Decoding the Molecular Signature

In the landscape of modern analytical chemistry, mass spectrometry stands as an unparalleled tool for elucidating molecular structure and achieving sensitive quantification. For drug development professionals and researchers, understanding the nuanced behavior of a molecule like this compound within a mass spectrometer is not merely an academic exercise; it is a critical step in synthesis verification, purity assessment, and metabolic investigation. This guide eschews a simple recitation of facts, instead offering a deep dive into the causal logic behind method selection and spectral interpretation. We will explore how different ionization techniques can be strategically employed to either preserve the molecular integrity of this molecule or to induce controlled fragmentation, each approach yielding a unique and valuable piece of the analytical puzzle.

The Analyte: Understanding this compound

This compound (C₃H₃ClO₂) is a halogenated carboxylic acid with a molecular weight of approximately 106.51 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom, presents several key features that dictate its mass spectrometric behavior. It is primarily used as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.[1][3] The presence of the acidic proton, the electronegative chlorine atom, and the potential for charge localization makes it an interesting candidate for analysis by multiple mass spectrometry techniques.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClO₂ | [2] |

| Monoisotopic Mass | 105.9821570 Da | [4] |

| Average Molecular Weight | 106.508 g/mol | [2] |

| Key Functional Groups | Carboxylic Acid, Alkene, Halide | [5] |

The Core of the Analysis: Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound. It determines whether we observe the intact molecule or its constituent fragments. For this compound, two techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Approach for Structural Detail

Electron Ionization is a high-energy process where the analyte molecule, in the gas phase, is bombarded with a beam of energetic electrons (typically 70 eV).[6][7] This collision is sufficiently powerful to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7] The significant excess energy imparted to this ion causes it to undergo extensive and reproducible fragmentation.[6] This makes EI, typically coupled with Gas Chromatography (GC-MS), an exceptional tool for structural confirmation of pure substances, as the resulting fragmentation pattern serves as a molecular fingerprint.[7][8]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination

In contrast, Electrospray Ionization is a "soft" ionization technique that transfers analyte ions from a liquid solution into the gas phase with minimal internal energy.[9] For a carboxylic acid like this compound, ESI is most effectively used in negative ion mode. In this mode, the acidic proton is readily abstracted in the electrospray plume, generating a deprotonated molecule, [M-H]⁻.[10][11] This process rarely induces fragmentation, making ESI the gold standard for accurately determining the molecular weight of an analyte.[9] When coupled with Liquid Chromatography (LC-MS), it provides the sensitivity and specificity needed for analyzing samples in complex matrices.

Deconstructing the Molecule: Fragmentation Pathways

The true power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce a molecule's structure. Here, we will explore the distinct fragmentation behaviors of this compound under both EI and ESI conditions. A key feature in all spectra will be the presence of isotopic peaks for any chlorine-containing fragment, reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M and M+2 peak pair with an approximate 3:1 intensity ratio.

GC-MS Analysis and Electron Ionization (EI) Fragmentation

Upon EI, the this compound molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 106 (for ³⁵Cl) and 108 (for ³⁷Cl). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Proposed EI Fragmentation Pathways:

-

Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion.[12] For this molecule, this results in a prominent ion at m/z 89 (and 91) . This is often the base peak, as observed in database spectra.[5]

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical, yielding a fragment ion at m/z 71 .

-

Loss of the Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, producing the chloroethenyl cation at m/z 61 (and 63) .

-

Loss of Hydrogen Chloride (HCl): Rearrangement can lead to the elimination of a neutral HCl molecule, resulting in a radical cation at m/z 70 .

Caption: Proposed EI fragmentation pathways for this compound.

Table of Predicted EI-MS Fragments:

| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Neutral Loss | Comments |

| 106 / 108 | [C₃H₃ClO₂]⁺• | - | Molecular Ion (M⁺•) |

| 89 / 91 | [C₃H₂ClO]⁺ | •OH (17 Da) | Acylium ion, often the base peak. |

| 71 | [C₃H₃O₂]⁺ | •Cl (35/37 Da) | Loss of chlorine radical. |

| 61 / 63 | [C₂H₂Cl]⁺ | •COOH (45 Da) | Loss of carboxyl radical. |

| 70 | [C₃H₂O₂]⁺• | HCl (36/38 Da) | Elimination of neutral HCl. |

LC-MS/MS Analysis and ESI Fragmentation

In an LC-MS experiment using ESI in negative mode, the primary ion observed in the full scan (MS1) spectrum will be the deprotonated molecule [M-H]⁻ at m/z 105 (and 107) . To gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment.

Key Proposed ESI-MS/MS Fragmentation:

For the [M-H]⁻ precursor, the most probable fragmentation pathway is the decarboxylation—the loss of a neutral carbon dioxide molecule.

-

Loss of Carbon Dioxide (CO₂): The carboxylate anion readily loses CO₂, a stable neutral molecule (44 Da). This results in a product ion at m/z 61 (and 63) , corresponding to the chloroethenyl anion, [C₂H₂Cl]⁻.

Caption: ESI-MS/MS workflow for this compound analysis.

Table of Predicted ESI-MS/MS Ions (Negative Mode):

| Ion Type | m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Comments |

| Precursor Ion | 105 / 107 | [C₃H₂ClO₂]⁻ | Deprotonated molecule [M-H]⁻ |

| Product Ion | 61 / 63 | [C₂H₂Cl]⁻ | Loss of neutral CO₂ (44 Da) |

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for the analysis of this compound.

Protocol 1: GC-MS Analysis with Electron Ionization

This method is ideal for confirming the identity and purity of a synthesized standard or raw material.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound standard.

-

Dissolve in 1.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL).

-

Expert Insight: While direct injection is possible, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) can improve peak shape and reduce tailing by converting the acidic proton to a less active TMS group. If derivatizing, mix 100 µL of the working solution with 100 µL of BSTFA and heat at 60°C for 30 minutes.

-

-

GC Parameters (Typical):

-

Injector: Splitless mode, 250°C.

-

Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Parameters (EI):

-

Ion Source Temp: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Data Interpretation: Look for the molecular ion pair at m/z 106/108 and the characteristic fragment ions at m/z 89/91, 71, and 61/63.

-

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization

This method is superior for the sensitive detection and quantification of the analyte in complex aqueous or biological matrices.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Prepare working standards by serial dilution in the initial mobile phase (e.g., 95:5 Water:Methanol). Final concentrations for a calibration curve may range from 1 ng/mL to 1000 ng/mL.

-

For matrix samples (e.g., plasma, urine, environmental water), perform a suitable extraction such as protein precipitation (for plasma) or solid-phase extraction (SPE) to remove interferences.

-

-

LC Parameters (Typical):

-

Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Expert Insight: For negative mode, using a weak base like 5 mM ammonium acetate in the mobile phase instead of formic acid can enhance deprotonation and improve signal stability.

-

-

MS/MS Parameters (ESI Negative Mode):

-

Ionization Mode: ESI-.

-

Capillary Voltage: -3.0 kV.

-

Source Temp: 150°C.

-

Desolvation Temp: 400°C.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Primary (Quantification): 105 -> 61 (for ³⁵Cl).

-

Secondary (Confirmation): 107 -> 63 (for ³⁷Cl).

-

-

Collision Energy: Optimize experimentally, but a starting point of 10-15 eV is reasonable for this simple fragmentation.

-

Conclusion: A Synthesis of Analytical Strategies

The comprehensive mass spectrometric analysis of this compound is not a matter of applying a single, one-size-fits-all method. Instead, it requires a strategic application of complementary techniques. GC-MS with electron ionization provides a rich, detailed fragmentation pattern that serves as an irrefutable structural fingerprint, ideal for the characterization of pure substances. Conversely, LC-MS/MS with electrospray ionization offers unparalleled sensitivity and selectivity, enabling precise quantification in complex mixtures by monitoring a specific, high-efficiency fragmentation pathway. By understanding the fundamental principles that drive ionization and fragmentation, the modern scientist can harness the full power of mass spectrometry to confidently decode the molecular signature of this important chemical entity.

References

-

HSC Chemistry - Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638124, this compound. [Link]

-

MDPI. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. [Link]

-

MySkinRecipes. This compound. [Link]

-

Wikipedia. Electrospray ionization. [Link]

-

The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 643794, cis-3-Chloroacrylic acid. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, trans-β-Chloroacrylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16866, 3-Chloroacrylic acid. [Link]

-

ACS Publications. Investigating the Ionization of Dissolved Organic Matter by Electrospray. [Link]

-

National Center for Biotechnology Information. Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. [Link]

-

University of Hertfordshire. AERU Pesticide Properties Database: 3-chloroacrylic acid. [Link]

-

Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

-

National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

-

YouTube. Electron ionization and mass spectrometry. [Link]

-

Purdue University College of Engineering. Lecture 2 Ionization Methods : Electron Ionization. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook, 2-Propenoic acid, 3-chloro-, (Z)-. [Link]

-

Molecules. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]

-

Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

-

National Institute of Standards and Technology. Welcome to the NIST WebBook. [Link]

-

PubChemLite. This compound (C3H3ClO2). [Link]

-

YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. trans-β-Chloroacrylic acid [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptid.chem.elte.hu [peptid.chem.elte.hu]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. rroij.com [rroij.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. scienceready.com.au [scienceready.com.au]

Technical Guide: Reactivity of trans-3-Chloroacrylic Acid with Nucleophiles

Executive Summary

trans-3-Chloroacrylic acid (t-3-CAA) represents a specialized class of

This guide details the Nucleophilic Vinylic Substitution (

-

Mechanism: The reaction proceeds predominantly via an Addition-Elimination (

) pathway, distinct from standard -

Stereochemistry: Reaction conditions strongly influence whether the product retains the trans configuration or isomerizes, a critical parameter in drug design (e.g., fluoroquinolone precursors).

-

Selectivity: "Soft" nucleophiles (thiols) exhibit superior reactivity compared to "hard" nucleophiles (alkoxides) due to orbital overlap efficiency at the

-carbon.

Mechanistic Foundations: The V Pathway

The reactivity of t-3-CAA is defined by the competition between the electron-withdrawing inductive effect of chlorine and the resonance effect of the conjugated system.

The Addition-Elimination ( ) Mechanism

Unlike alkyl halides, vinyl halides do not undergo

-

Nucleophilic Attack: The nucleophile (Nu) attacks the

-carbon (LUMO: -

Intermediate: A stabilized carbanion (enolate-like structure) is formed. The lifetime of this intermediate dictates stereochemical outcomes.

-

Elimination: The chloride ion is expelled, reforming the double bond.

Stereochemical Integrity (Retention vs. Inversion)

-

Retention: If the intermediate collapses faster than C-C bond rotation, the stereochemistry is retained (yielding trans-product). This is common with high-energy leaving groups or constrained cyclic systems.

-

Inversion/Isomerization: If the intermediate has a significant lifetime, bond rotation can occur to the thermodynamically more stable conformation before elimination, potentially leading to mixtures of cis and trans isomers.

Figure 1: The Addition-Elimination (

Nucleophile Reactivity Profile

The electrophilicity of the

Table 1: Reactivity Matrix of Nucleophiles with t-3-CAA

| Nucleophile Class | Example Reagents | Reactivity | Primary Product | Mechanistic Notes |

| Sulfur (Soft) | Thiophenol, Cysteine, NaSH | High | trans-3-(Alkyl/Arylthio)acrylic acid | Excellent orbital overlap. High retention of configuration. Reaction proceeds readily even on the carboxylate salt. |

| Nitrogen (Moderate) | Aniline, Morpholine, Ammonia | Medium | trans-3-Aminoacrylic acid derivatives | Primary amines may form enamines. Requires excess amine to neutralize the acid proton. |

| Oxygen (Hard) | Methoxide, Phenoxide | Low/Complex | trans-3-Alkoxyacrylic acid | Often competes with Michael addition-polymerization. Hard-hard mismatch with the soft |

| Carbon (Soft) | Enolates, Cuprates | Variable | C-C coupled products | Organocuprates (Gilman reagents) prefer conjugate addition; elimination requires specific workup. |

Synthetic Applications & Heterocycle Formation[1]

t-3-CAA is a potent "C3 synthon" for constructing heterocycles. By reacting with bifunctional nucleophiles (dinucleophiles), one can form rings through sequential substitution and cyclization.

Common Pathways:

-

Amidines/Guanidines

Pyrimidines: Attack at -

Hydrazines

Pyrazoles: Similar sequential condensation.

Figure 2: Logical flow for the synthesis of N-heterocycles using t-3-CAA as a C3 building block.

Experimental Protocols

Protocol A: Synthesis of trans-3-(Phenylthio)acrylic Acid (Thiol Substitution)

Rationale: This protocol demonstrates the "soft-soft" interaction, yielding high stereochemical retention.

Materials:

-

This compound (10 mmol)

-

Thiophenol (11 mmol)

-

Potassium Carbonate (

) (22 mmol) - Note: 2 equivalents required (1 for acid, 1 for HCl scavenging). -

Solvent: Ethanol/Water (1:1 v/v)

Workflow:

-

Solubilization: Dissolve t-3-CAA in Ethanol/Water. Add

slowly (gas evolution: -

Addition: Add Thiophenol dropwise under stirring. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours. Monitor by TLC (mobile phase: EtOAc/Hexane + 1% Formic acid). -

Workup:

-

Cool to room temperature.[1]

-

Acidify carefully with 1M HCl to pH ~2. The product will precipitate as the free acid.

-

Filter the solid or extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water to obtain pure trans-isomer.

Protocol B: Reaction with Amines (e.g., Aniline)

Rationale: Amines act as both nucleophile and base. This reaction often requires tighter pH control to prevent polymerization.

Materials:

-

This compound (10 mmol)

-

Aniline (25 mmol) - Excess used to trap HCl and ensure nucleophilic attack.

-

Solvent: Water or Toluene (depending on solubility preferences).

Workflow:

-

Mixing: Suspend t-3-CAA in water.

-

Addition: Add Aniline. An exotherm may occur as the salt forms.

-

Reaction: Heat to

for 4 hours. The mixture often becomes homogeneous then precipitates product upon cooling. -

Isolation: Acidify with cold dilute HCl to remove excess aniline (solubilizing it as anilinium chloride) while precipitating the trans-3-anilinoacrylic acid.

-

Validation: Check NMR for coupling constant (

) of the vinylic protons. Trans isomers typically show

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

-

Pegan, S. D., et al. "Structural and mechanistic analysis of this compound dehalogenase activity."[2] Acta Crystallographica Section D, 2008.[2] Link (Provides enzymatic context and structural data on the specific substrate).

- Bernasconi, C. F. "Nucleophilic Vinylic Substitution. A Single-Step Substitution?" Accounts of Chemical Research, 1987.

-

Thermo Fisher Scientific. "this compound Product Specifications." Link (Chemical properties and safety data).

-

NIST Chemistry WebBook. "trans-beta-Chloroacrylic acid Spectral Data." Link (IR/Mass Spec data for validation).

Sources

Electrophilic Addition to trans-3-Chloroacrylic Acid: A Mechanistic and Synthetic Guide

Executive Summary

trans-3-Chloroacrylic acid (3-CAA) represents a distinct class of "deactivated" electrophiles. Unlike simple alkenes where the

This guide details the mechanistic pathways, synthetic protocols, and stereochemical outcomes of electrophilic addition to 3-CAA. We focus on halogenation (specifically bromination) as the primary model reaction, as it proceeds with high stereospecificity and yield compared to hydrohalogenation, which often suffers from competing nucleophilic (Michael) addition pathways.

Part 1: Mechanistic Landscape

Electronic Deactivation and Reactivity

The reactivity of 3-CAA is governed by the competing electronic effects of its substituents:

-

Carboxyl Group (-COOH): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, deactivating the alkene and directing nucleophiles to the

-position. -

Chlorine Atom (-Cl): Exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). The net result is electron withdrawal, further lowering the HOMO energy of the

-system.

Consequently, electrophilic attack (e.g., by

Stereochemistry of Bromination

The addition of bromine (

-

Formation of the Bromonium Ion: The

-electrons attack the bromine molecule, expelling bromide ( -

Nucleophilic Attack: The bromide ion attacks the backside of the bromonium ring.

-

Outcome: The reaction yields 2,3-dibromo-3-chloropropanoic acid .

-

Stereochemical Rule: trans-alkene + anti-addition

erythro diastereomer. -

Because the molecule is asymmetric (C2

C3), the product is obtained as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers (assuming Cahn-Ingold-Prelog priority assignment holds).

-

Pathway Visualization

The following diagram illustrates the critical electronic fluxes and stereochemical flow.

Figure 1: Mechanistic pathway of electrophilic bromination showing the transition from the deactivated alkene to the saturated dihalo-acid.

Part 2: Experimental Protocol

Protocol A: Bromination of this compound

This protocol yields 2,3-dibromo-3-chloropropanoic acid , a dense, crystalline intermediate useful for further functionalization.

Reagents & Equipment:

-

This compound (98% purity)

-

Bromine (

), reagent grade -

Solvent: Glacial Acetic Acid (preferred) or Dichloromethane (DCM)

-

Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser, ice bath.

Step-by-Step Methodology:

-

Preparation: In a fume hood, dissolve 0.1 mol (10.65 g) of this compound in 50 mL of glacial acetic acid. The polar protic solvent helps stabilize the polar transition state, accelerating the otherwise sluggish reaction.

-

Addition: Place the flask in a water bath at 20°C. Add 0.11 mol (17.6 g, ~5.6 mL) of bromine dropwise over 30 minutes.

-

Note: The reaction is exothermic. If the temperature exceeds 40°C, competing radical substitution at the

-position may occur.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours. The deep red color of bromine should fade to a persistent light orange, indicating consumption of the alkene.

-

Validation: Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The starting material spot (

) should disappear.

-

-

Quenching: If excess bromine remains (dark color), add a few drops of saturated sodium bisulfite (

) solution until the color dissipates. -

Isolation:

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove acetic acid.

-

The residue is a crude semi-solid. Recrystallize from chloroform or a benzene/hexane mixture.

-

-

Characterization: Dry the crystals in a vacuum desiccator over

.

Data Validation Table

The following physical data serves as a quality control checkpoint for the synthesized product.

| Parameter | Specification | Notes |

| Product | 2,3-Dibromo-3-chloropropanoic acid | |

| Appearance | White to off-white crystalline solid | Yellowing indicates residual |

| Melting Point | 68°C – 72°C | Sharp range indicates high purity |

| Solubility | Soluble in EtOH, Ether, DCM | Poorly soluble in cold water |

| Yield | 75% – 85% | Lower yields often due to incomplete reaction |

Part 3: Hydrohalogenation (The Regioselectivity Challenge)

Unlike bromination, the addition of HX (HCl or HBr) is complicated by the "anti-Markovnikov" influence of the electron-withdrawing groups.

-

Regiochemical Prediction:

-

Protonation of the

-carbon (C2) places the positive charge on the -

Protonation of the

-carbon (C3) places the positive charge on the

-

-

Outcome: The major product of ionic addition is typically 3,3-dichloropropanoic acid (from HCl addition), resulting from nucleophilic attack at the

-position.

Critical Note for Drug Developers:

Standard ionic hydrohalogenation conditions often fail or require high pressures. Industrial routes frequently employ radical addition (using peroxides) or start from acrylic acid (

Part 4: Analytical & Synthetic Workflow

The following diagram outlines the decision matrix for processing 3-CAA, ensuring batch integrity during scale-up.

Figure 2: Synthetic workflow and quality control checkpoints for the bromination of 3-CAA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, this compound. Retrieved from [Link]

-

Master Organic Chemistry (2013). Bromination of Alkenes: The Mechanism and Stereochemistry. Retrieved from [Link]

-

Poelarends, G. J., et al. (2003). Reactions of this compound Dehalogenase with Acetylene Substrates. Biochemistry (ACS). Retrieved from [Link]

- Google Patents (1994).Process for the preparation of 2,3-dibromopropionyl chloride (US5344977A).

-

Chemistry LibreTexts (2024). Electrophilic Addition to Alkenes. Retrieved from [Link][1][2][3][4][5][6][7][8][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]

- 3. Structural and mechanistic analysis of this compound dehalogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactions of Cg10062, a cis-3-Chloroacrylic Acid Dehalogenase Homologue, with Acetylene and Allene Substrates: Evidence for a Hydration-Dependent Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reaction mechanism of cis-3-chloroacrylic acid dehalogenase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Laboratory Scale Stereoselective Synthesis of trans-3-Chloroacrylic Acid

This Application Note is structured to provide a robust, laboratory-scale synthetic route for trans-3-chloroacrylic acid, prioritizing stereochemical purity and reproducibility.

Executive Summary & Strategic Rationale

This compound is a critical intermediate in the synthesis of herbicides, fungicides, and specific enzyme inhibitors (e.g., dehalogenase mechanistic probes). While 3-chloroacrylic acid can be generated via the addition of hydrogen chloride to propiolic acid, the reaction is governed by competing kinetic and thermodynamic pathways.

-

Kinetic Product: cis-3-Chloroacrylic acid (via anti-addition of HCl).

-

Thermodynamic Product: this compound.

Direct hydrochlorination often yields a mixture or predominantly the cis-isomer. This protocol utilizes a Two-Stage Addition-Isomerization Strategy . We first maximize yield through hydrochlorination, then drive the equilibrium to the trans-isomer using an acid-catalyzed thermal isomerization or iodine-catalyzed photochemical isomerization, followed by fractional recrystallization.

Key Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 83–85 °C | Distinct from cis-isomer (MP: ~63 °C) |

| Boiling Point | 192.3 °C (at 760 mmHg) | Sublimes under high vacuum |

| Solubility | Soluble in water, ethanol, ether | Soluble in warm benzene (used for crystallization) |

| pKa | ~3.6 | Stronger acid than acrylic acid due to -I effect of Cl |

Reaction Mechanism & Pathway Analysis

The synthesis relies on the nucleophilic attack of the chloride ion on the protonated triple bond of propiolic acid. The stereoselectivity is determined by the lifetime of the vinyl cation intermediate and the reaction conditions.

Figure 1: Reaction pathway illustrating the kinetic formation of the cis-isomer and the required isomerization step to access the trans-isomer, while avoiding the saturated dichloro-impurity.[1]

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]

-

Propiolic Acid (95%+): Freshly distilled if significant discoloration is present.

-

Hydrochloric Acid (37%, conc.): Reagent grade.

-

Solvents: Diethyl ether (extraction), Benzene or n-Heptane (recrystallization).

-

Catalyst (Optional for Step 2): Iodine crystals (I₂).

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Stage 1: Hydrochlorination

Objective: Convert propiolic acid to 3-chloroacrylic acid (mixture of isomers).

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.

-

Charge: Add Propiolic Acid (10.0 g, 0.143 mol) to the flask. Cool the flask to 0–5 °C using an ice bath.

-

Addition: Add Concentrated HCl (30 mL, ~0.36 mol) dropwise over 30 minutes. Caution: Exothermic reaction.

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat the mixture to 100 °C (reflux) for 2–3 hours.

-

Note: Heating promotes the formation of the thermodynamic trans-isomer, but extended heating with excess HCl can lead to the formation of 2,3-dichloropropionic acid. Monitor via TLC or NMR.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with 50 mL of ice-cold water.

-

Extract with Diethyl Ether (3 x 50 mL) .

-

Combine organic layers and wash with brine (1 x 30 mL).

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid (typically a mixture of cis and trans).

-

Stage 2: Isomerization & Purification

Objective: Convert residual cis-isomer to trans-isomer and purify.

If the crude NMR shows >10% cis-isomer:

-

Isomerization: Dissolve the crude solid in a minimum amount of boiling benzene (or toluene). Add a single crystal of Iodine (approx. 5-10 mg).

-

Reflux: Reflux the solution for 30–60 minutes. The iodine radical mechanism effectively lowers the activation energy for cis-to-trans conversion.

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.

-

The trans-isomer is less soluble and thermodynamically more stable, favoring its crystallization.

-

-

Filtration: Collect the crystals via vacuum filtration. Wash with cold n-heptane.

-

Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel.

Yield: Expect 60–75% isolated yield of this compound.

Quality Control & Validation

The stereochemistry must be validated using ¹H NMR Spectroscopy . The coupling constant (

| Parameter | cis-3-Chloroacrylic Acid | This compound |

| Chemical Shift ( | Doublets at ~6.2 and ~6.8 ppm | Doublets at ~6.3 and ~7.4 ppm |

| Coupling Constant ( | 7.0 – 9.0 Hz | 13.0 – 15.0 Hz |

| Geometry | Z-isomer | E-isomer |

Validation Check:

-

Pass:

is approximately 13.5 Hz. -

Fail:

is < 10 Hz (indicates cis) or spectrum shows multiplets at 3.0-5.0 ppm (indicates saturation to 2,3-dichloropropionic acid).

Safety & Handling

-

Propiolic Acid: Highly toxic by inhalation, corrosive, and lachrymatory. Handle only in a fume hood.

-